4-Hydroxy-3-methylbenzenesulfonic acid

Beschreibung

BenchChem offers high-quality 4-Hydroxy-3-methylbenzenesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-3-methylbenzenesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

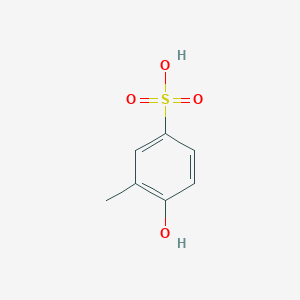

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-hydroxy-3-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4,8H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOXCINCKKAZMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424165 | |

| Record name | 2-Methyl-1-phenol-4-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7134-04-5 | |

| Record name | 4-Hydroxy-3-methylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007134045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1-phenol-4-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-methylbenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-3-METHYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2JD2K5E4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Solubility of 4-Hydroxy-3-methylbenzenesulfonic acid in different solvents

An In-depth Technical Guide to the Solubility of 4-Hydroxy-3-methylbenzenesulfonic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Hydroxy-3-methylbenzenesulfonic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the molecule, the theoretical principles governing its solubility, and its expected behavior in a range of common laboratory solvents. A detailed, field-proven experimental protocol for determining equilibrium solubility via the shake-flask method is provided, complete with explanations of the causality behind procedural steps. The influence of critical factors such as pH and temperature is also examined in depth.

Introduction: The Significance of 4-Hydroxy-3-methylbenzenesulfonic Acid

4-Hydroxy-3-methylbenzenesulfonic acid is an aromatic sulfonic acid containing both a hydroxyl and a methyl group on the benzene ring. This substitution pattern imparts specific chemical properties that make it and its structural analogs valuable in various applications, including as intermediates in the synthesis of pharmaceuticals, dyes, and specialty polymers. In the context of drug development and formulation, a thorough understanding of a compound's solubility is paramount. It is a critical determinant of bioavailability, dictates the choice of appropriate formulation strategies, and influences purification processes like crystallization. This guide provides the foundational knowledge and practical methodologies required to accurately assess and interpret the solubility of this important chemical entity.

Physicochemical Profile of 4-Hydroxy-3-methylbenzenesulfonic Acid

The solubility of a molecule is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for 4-Hydroxy-3-methylbenzenesulfonic acid (CAS No: 7134-04-5) provide the basis for predicting its behavior in different solvent systems.

| Property | Value | Significance for Solubility |

| Molecular Formula | C₇H₈O₄S | Indicates the elemental composition. |

| Molecular Weight | 188.201 g/mol [1] | A relatively low molecular weight generally favors solubility. |

| Structure | Aromatic ring with -SO₃H, -OH, and -CH₃ groups | The presence of highly polar sulfonic acid and hydroxyl groups is the dominant factor. |

| Predicted LogP | -1.21[1] | The negative LogP value indicates high hydrophilicity and a strong preference for polar solvents over nonpolar ones. |

| pKa (Sulfonic Acid) | Extremely low (approx. -1 to -2) | The sulfonic acid group is a very strong acid, meaning it will be fully deprotonated and anionic in virtually all aqueous solutions, dramatically enhancing water solubility.[2] |

| pKa (Phenolic OH) | ~10 | The hydroxyl group is a weak acid and will only deprotonate under strongly alkaline conditions. |

The molecular architecture is dominated by the presence of the sulfonic acid (-SO₃H) and hydroxyl (-OH) groups. These functional groups are capable of extensive hydrogen bonding, which, combined with the strong acidity of the sulfonic acid moiety, predicts excellent solubility in polar protic solvents like water and alcohols.

The Theoretical Framework: Understanding "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of solubility theory. It posits that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Polarity and Hydrogen Bonding : 4-Hydroxy-3-methylbenzenesulfonic acid is a highly polar molecule. The sulfonic acid and hydroxyl groups can act as both hydrogen bond donors and acceptors. Solvents that share these characteristics, such as water, ethanol, and methanol, can effectively solvate the molecule by forming strong hydrogen bonds, overcoming the solute-solute interactions in the solid state.

-

Aprotic vs. Protic Solvents : Polar aprotic solvents like DMSO and DMF can act as hydrogen bond acceptors and will effectively solv solvate the molecule. Polar protic solvents, which can do both, are expected to be excellent solvents.

-

Nonpolar Solvents : Nonpolar solvents like toluene, benzene, and hexane lack the ability to form hydrogen bonds or engage in strong dipole-dipole interactions. The energy required to break the strong intermolecular forces within the solid 4-Hydroxy-3-methylbenzenesulfonic acid crystal lattice is not compensated by the weak van der Waals forces that would be formed with a nonpolar solvent. Consequently, solubility is expected to be very low in these solvents.[3][4][5]

Solubility Profile of 4-Hydroxy-3-methylbenzenesulfonic Acid

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Highly Soluble | Strong hydrogen bonding and dipole-dipole interactions. The sulfonic acid group ensures high aqueous solubility.[4][6] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | Strong dipole-dipole interactions and ability to accept hydrogen bonds. |

| Slightly Polar | Tetrahydrofuran (THF), Ethyl Acetate | Moderately to Slightly Soluble | Limited hydrogen bonding capability; solubility will be lower than in highly protic solvents. |

| Nonpolar | Toluene, Benzene, Hexane | Insoluble / Very Slightly Soluble | Mismatch in intermolecular forces. Lack of hydrogen bonding and polarity.[3][4] |

Experimental Determination: The Shake-Flask Method

To obtain definitive, quantitative solubility data, a rigorous experimental protocol is necessary. The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement approach.[8][9][10]

Causality in Protocol Design

This protocol is designed as a self-validating system. The use of a significant excess of solid material ensures that the dissolution process reaches a true thermodynamic equilibrium, rather than just measuring the dissolution rate. The extended equilibration time and subsequent confirmation at a later time point (e.g., 48 hours) validate that the system has reached a stable, saturated state.[8] Phase separation via centrifugation and filtration is critical to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.

Mandatory Visualization: Experimental Workflow

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Step-by-Step Protocol

-

Preparation : Add an excess amount of solid 4-Hydroxy-3-methylbenzenesulfonic acid (enough to ensure undissolved solid remains at equilibrium) to a series of glass vials.

-

Solvent Addition : Accurately pipette a known volume of the desired solvent into each vial.

-

Equilibration : Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25°C). Agitate the samples for a minimum of 24 hours to allow the system to reach thermodynamic equilibrium.[10]

-

Phase Separation : After incubation, allow the vials to stand to let the excess solid settle.

-

a. Centrifugation : Centrifuge the vials to pellet the undissolved solid.

-

b. Filtration : Carefully draw off the supernatant and filter it through a chemically resistant, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove any remaining particulates. This step is critical to avoid artificially high results.

-

-

Quantification : Prepare a standard curve of the compound in the same solvent. Analyze the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, to determine the concentration.

-

Confirmation : To ensure equilibrium was reached, the process can be repeated with a longer incubation time (e.g., 48 hours). The solubility values should be consistent.[8]

Critical Factors Influencing Solubility

A. The Effect of pH

The solubility of ionizable compounds is highly dependent on pH.[11] For 4-Hydroxy-3-methylbenzenesulfonic acid, the sulfonic acid group is the primary driver of this behavior.

-

Strong Acidity : As a sulfonic acid, the compound is extremely acidic with a very low pKa. This means that in any aqueous solution with a pH greater than 0, the sulfonic acid group will be fully deprotonated, existing as the highly polar sulfonate anion (-SO₃⁻).

-

Implication : This ionization ensures that the compound is very soluble in water across the entire physiologically and pharmaceutically relevant pH range (pH 1-12). Unlike carboxylic acids, which may precipitate in acidic media, 4-Hydroxy-3-methylbenzenesulfonic acid will remain in its soluble anionic form.[12][13] The phenolic hydroxyl group will only ionize at a very high pH (pH > 10), further increasing solubility under those specific conditions.

Mandatory Visualization: pH-Ionization Relationship

Caption: Ionization state and solubility as a function of pH.

B. The Effect of Temperature

The dissolution of a solid in a liquid is a thermodynamic process. According to Le Châtelier's principle, the effect of temperature depends on the enthalpy of dissolution (ΔH_sol).[14]

-

Endothermic Dissolution : For most organic solids, the dissolution process is endothermic (absorbs heat). In these cases, increasing the temperature will increase the solubility. This is the most common scenario.

-

Exothermic Dissolution : In some cases, dissolution can be exothermic (releases heat). For such compounds, solubility will decrease as the temperature increases. Interestingly, some sulfonic acids, like p-Toluenesulfonic acid, have been reported to exhibit this inverse solubility behavior in water.

Therefore, while it is likely that the solubility of 4-Hydroxy-3-methylbenzenesulfonic acid in most organic solvents will increase with temperature, its behavior in water should be determined experimentally without prior assumption.

Conclusion

4-Hydroxy-3-methylbenzenesulfonic acid is fundamentally a polar, hydrophilic molecule. Its solubility is dominated by the strongly acidic and hydrogen-bonding sulfonic acid group, which ensures high solubility in polar protic solvents, particularly water, across a wide pH range. Conversely, it is expected to have very poor solubility in nonpolar, aprotic solvents. For precise quantification, the shake-flask equilibrium solubility method is the recommended standard. A comprehensive understanding of these solubility characteristics is essential for the effective application of this compound in research and development, enabling rational solvent selection for synthesis, purification, and formulation.

References

-

p-Toluenesulfonic acid - Solubility of Things. 6

-

Methylbenzenesulfonic acid - ChemBK. 3

-

p-Toluenesulfonic acid CAS#: 104-15-4 - ChemicalBook. 4

-

4-Hydroxy-3-methylbenzoic acid | C8H8O3 | CID 68138 - PubChem. 15

-

p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem. 2

-

Solubility of 4-Methylbenzoic Acid between 288 K and 370 K - ResearchGate. 16

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. 8

-

4-Hydroxy-3-methylbenzenesulfonic acid | CAS#:7134-04-5 | Chemsrc. 1

-

On the Effect of Temperature on Aqueous Solubility of Organic Solids - ACS Publications. 17

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. 18

-

Influence of pH on the behavior of lignosulfonate macromolecules in aqueous solution. 12

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. 9

-

Shake-Flask Solubility Assay - Enamine. 10

-

pH-induced solubility transition of sulfonamide-based polymers - PubMed. 13

-

In-vitro Thermodynamic Solubility - Protocols.io. 19

-

Physical Properties: Solubility Classification: - IS MUNI.

-

Product Class 9: Arenesulfonic Acids and Derivatives - Thieme E-Books. 20

-

Does pH affect solubility? - AAT Bioquest. 11

-

Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf - NIH. 14

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. 21

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically? 22

-

General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia. 23

-

4.4 Solubility - Chemistry LibreTexts. 5

-

4-Hydroxybenzenesulfonic acid | 98-67-9 - ChemicalBook. 7

Sources

- 1. 4-Hydroxy-3-methylbenzenesulfonic acid | CAS#:7134-04-5 | Chemsrc [chemsrc.com]

- 2. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. p-Toluenesulfonic acid CAS#: 104-15-4 [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 4-Hydroxybenzenesulfonic acid | 98-67-9 [chemicalbook.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 12. researchgate.net [researchgate.net]

- 13. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. 4-Hydroxy-3-methylbenzoic acid | C8H8O3 | CID 68138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 19. In-vitro Thermodynamic Solubility [protocols.io]

- 20. Thieme E-Books & E-Journals [thieme-connect.de]

- 21. downloads.regulations.gov [downloads.regulations.gov]

- 22. researchgate.net [researchgate.net]

- 23. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]

Thermal stability and degradation profile of 4-Hydroxy-3-methylbenzenesulfonic acid

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of 4-Hydroxy-3-methylbenzenesulfonic Acid

Introduction

4-Hydroxy-3-methylbenzenesulfonic acid, a member of the hydroxytoluenesulfonic acid class of organic compounds, serves as a crucial intermediate in various chemical syntheses, including the manufacturing of pharmaceuticals and dyes. Its chemical structure, featuring a hydroxyl group, a methyl group, and a sulfonic acid group attached to a benzene ring, imparts a unique combination of reactivity and solubility. However, these same functional groups also influence its stability under thermal stress. Understanding the thermal stability and degradation profile of 4-Hydroxy-3-methylbenzenesulfonic acid is paramount for ensuring the safety, efficacy, and quality of its downstream applications, particularly in the pharmaceutical industry where stringent regulatory standards for purity and stability are enforced.

This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of 4-Hydroxy-3-methylbenzenesulfonic acid. In the absence of extensive publicly available experimental data for this specific molecule, this guide synthesizes information from closely related aromatic sulfonic acids and phenols to provide a scientifically grounded, albeit theoretical, degradation profile. Furthermore, it outlines detailed, field-proven experimental protocols for researchers to definitively characterize the thermal behavior of this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-Hydroxy-3-methylbenzenesulfonic acid is essential for interpreting its stability.

| Property | Value | Source |

| CAS Number | 7134-04-5 | [1] |

| Molecular Formula | C₇H₈O₄S | [1] |

| Molecular Weight | 188.201 g/mol | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

Assessing Thermal Stability: A Multipronged Approach

A comprehensive evaluation of thermal stability necessitates a combination of thermoanalytical techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone methods for this purpose.[2][3]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of thermal decomposition and identifying the temperature ranges of discrete degradation steps.

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of 4-Hydroxy-3-methylbenzenesulfonic acid into a clean, tared TGA pan (platinum or alumina pans are recommended for their inertness).

-

Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. This heating rate provides a good balance between resolution and experimental time.

-

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition and the percentage of mass lost at each stage. The derivative of the TGA curve (DTG curve) will indicate the temperatures of maximum degradation rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions, providing insights into the physical stability of the compound.

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 4-Hydroxy-3-methylbenzenesulfonic acid into a hermetically sealed aluminum pan.

-

Atmosphere: Use an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to a temperature below the onset of decomposition determined by TGA (e.g., 250 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis: The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. An endothermic peak would indicate melting, while an exothermic peak following an endotherm could suggest decomposition of the molten material.

Predicted Degradation Profile and Pathways

Stage 1: Desulfonation

The C-S bond in aromatic sulfonic acids is susceptible to cleavage at elevated temperatures. This initial degradation step would likely involve the loss of the sulfonic acid group as sulfur dioxide (SO₂) and water, leading to the formation of o-cresol.

Stage 2: Demethylation and Rearrangement

Following or concurrent with desulfonation, the resulting o-cresol can undergo further degradation. This can involve demethylation to form phenol and methane, or rearrangement reactions. The thermal decomposition of cresols is known to produce phenol, benzene, and toluene.[5]

Stage 3: Aromatic Ring Scission

At higher temperatures, the aromatic ring itself will begin to break down, leading to the formation of smaller volatile molecules such as carbon monoxide, carbon dioxide, and water, along with the potential for char formation.

Caption: Predicted thermal degradation pathway of 4-Hydroxy-3-methylbenzenesulfonic acid.

Forced Degradation Studies and Stability-Indicating HPLC Method

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[6][7][8] A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[9][10][11][12]

Forced Degradation Protocol

The following protocol outlines the conditions for subjecting 4-Hydroxy-3-methylbenzenesulfonic acid to various stress conditions to induce degradation.

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and reflux for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and reflux for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for a specified period.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C, 100°C) for a specified period.

-

Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.

Caption: Workflow for forced degradation and stability-indicating HPLC analysis.

Stability-Indicating HPLC Method Development

A robust stability-indicating HPLC method is crucial for separating and quantifying 4-Hydroxy-3-methylbenzenesulfonic acid from its potential degradation products.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point due to the polar nature of the analyte and its expected degradation products.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) is recommended. A gradient program will be necessary to resolve the parent compound from a range of potential degradation products with varying polarities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the parent compound and its likely degradation products (e.g., phenols) have significant absorbance (a photodiode array detector is ideal for monitoring multiple wavelengths and assessing peak purity).

-

Column Temperature: 30 °C to ensure reproducible retention times.

-

Injection Volume: 10-20 µL.

This method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

While direct experimental data on the thermal stability and degradation of 4-Hydroxy-3-methylbenzenesulfonic acid is limited, a comprehensive understanding can be built upon the established behavior of structurally similar compounds. The primary degradation pathways are anticipated to be desulfonation, followed by demethylation and eventual aromatic ring cleavage at higher temperatures.

The experimental protocols provided in this guide for TGA, DSC, and forced degradation studies coupled with stability-indicating HPLC analysis offer a robust framework for researchers and drug development professionals to definitively characterize the stability of this important chemical intermediate. Such a thorough investigation is not merely a scientific exercise but a critical component of ensuring the quality, safety, and regulatory compliance of any product derived from 4-Hydroxy-3-methylbenzenesulfonic acid.

References

-

Chemsrc. 4-Hydroxy-3-methylbenzenesulfonic acid | CAS#:7134-04-5. Available from: [Link]

-

e-Publications@Marquette. TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. Available from: [Link]

-

SciSpace. On the thermal decomposition of cresols. Available from: [Link]

-

NIH. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

-

MedCrave online. Forced degradation studies. Available from: [Link]

-

SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available from: [Link]

-

IJTSRD. Stability Indicating HPLC Method Development –A Review. Available from: [Link]

-

Scribd. Stability-Indicating HPLC Methods. Available from: [Link]

-

IRJPMS. Stability Indicating HPLC Method Development: A Review. Available from: [Link]

-

TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Available from: [Link]

-

ResearchGate. Thermal Analysis – The Use of DSC & MTDSC in Analyzing Freeze-Dried Formulations and Products. Available from: [Link]

Sources

- 1. 4-Hydroxy-3-methylbenzenesulfonic acid | CAS#:7134-04-5 | Chemsrc [chemsrc.com]

- 2. tainstruments.com [tainstruments.com]

- 3. researchgate.net [researchgate.net]

- 4. epublications.marquette.edu [epublications.marquette.edu]

- 5. scispace.com [scispace.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medcraveonline.com [medcraveonline.com]

- 8. rjptonline.org [rjptonline.org]

- 9. scispace.com [scispace.com]

- 10. ijtsrd.com [ijtsrd.com]

- 11. scribd.com [scribd.com]

- 12. irjpms.com [irjpms.com]

Discovery and history of o-Cresol-4-sulfonic acid

Chemical Identity, Synthesis, and Applications in Analytical & Electrochemical Systems

Abstract

This technical guide provides a comprehensive analysis of o-Cresol-4-sulfonic acid , a critical intermediate in industrial electrochemistry and a historic standard in water quality analysis. Unlike generic phenol derivatives, the specific structural isomerism of o-cresol-4-sulfonic acid offers unique kinetic stability in nitration reactions and grain-refining capabilities in acid tin plating. This document details the thermodynamic control required for its synthesis, elucidates the mechanism behind its use in nitrate determination, and provides validated protocols for laboratory preparation.

Chemical Constitution & Historical Genesis

Chemical Identity

The nomenclature of sulfonic acids can be ambiguous. For this guide, we define the target molecule based on the IUPAC priority where the hydroxyl group dictates position 1.

| Property | Specification |

| IUPAC Name | 4-Hydroxy-3-methylbenzenesulfonic acid |

| Common Name | o-Cresol-4-sulfonic acid |

| CAS Registry Number | 7134-04-5 |

| Molecular Formula | |

| Molecular Weight | 188.20 g/mol |

| Appearance | Viscous liquid or hygroscopic crystalline solid (white to pinkish) |

| Solubility | Highly soluble in water, ethanol; insoluble in non-polar solvents |

Historical Context: The Coal Tar Era

The isolation of o-cresol-4-sulfonic acid emerged during the late 19th-century boom in coal tar distillation. As chemists fractionated coal tar, they isolated three cresol isomers (ortho, meta, para). The sulfonation of these isomers was initially explored to create water-soluble dye intermediates.

However, its scientific significance was cemented in the early 20th century when it was identified as a superior reagent for colorimetric nitrate determination . Unlike the parent phenol-2,4-disulfonic acid, the o-cresol derivative exhibited lower volatility and more distinct nitration kinetics, establishing it as a standard reagent in agricultural and water analysis (Standard Methods for the Examination of Water and Wastewater).

Synthetic Pathways & Mechanistic Insights

Electrophilic Aromatic Substitution ( )

The synthesis of o-cresol-4-sulfonic acid is a classic study in regioselectivity controlled by thermodynamics.

-

Substrate: o-Cresol (2-methylphenol).

-

Directing Groups: The -OH group is a strong ortho/para activator. The -

group is a weak ortho/para activator. -

Steric Factors:

-

Position 3 (Ortho to OH): Highly crowded (sandwiched between OH and Methyl). Unlikely.

-

Position 6 (Ortho to OH): Kinetically accessible but sterically hindered compared to para.

-

Position 4 (Para to OH): Thermodynamically favored. Less steric hindrance; electronic reinforcement from the methyl group (meta-position to methyl is not deactivating).

-

Kinetic vs. Thermodynamic Control

Sulfonation is reversible.[1] At lower temperatures (<80°C), the reaction may yield a mixture containing the kinetically favored 6-isomer. To ensure high purity of the 4-isomer, the reaction must proceed at elevated temperatures (approx. 100°C–110°C) to allow the reversible desulfonation of the unstable isomers and accumulation of the stable 4-sulfonic acid.

Figure 1: Sulfonation pathway of o-cresol showing the thermodynamic shift toward the 4-isomer.

Analytical Utility: The Nitrate Complex

The most enduring application of o-cresol-4-sulfonic acid is the quantitative determination of nitrates in water.

Mechanism of Action

-

Desiccation: The water sample is evaporated to dryness.[2]

-

Contact: The residue is treated with the reagent (o-cresol-4-sulfonic acid in concentrated

). -

Nitration: In the presence of nitrates (

) and strong acid, the sulfonic acid ring undergoes nitration. The sulfonic acid group makes the ring water-soluble, while the phenolic group activates the ring for nitration. -

Color Development: The resulting product (likely a nitro-cresol derivative) is yellow in acidic solution but intensifies significantly upon neutralization with ammonium hydroxide (

), forming a resonance-stabilized ammonium salt (quinonoid structure).

Analytical Advantages

-

Sensitivity: Detects nitrate levels as low as 0.1 mg/L.

-

Stability: The color complex is stable for hours, unlike other colorimetric reagents.

Industrial Applications: Electroplating

In modern industry, o-cresol-4-sulfonic acid serves as a vital additive in Acid Tin Plating (Ferrostan process and modern methanesulfonic acid baths).

-

Grain Refiner: It adsorbs onto the cathode surface, inhibiting the rapid growth of tin dendrites. This forces the metal to nucleate new grains, resulting in a smooth, semi-bright finish.

-

Oxidation Stabilizer: It acts as an antioxidant, preventing the oxidation of Stannous (

) to Stannic (

Experimental Protocols

Protocol A: Laboratory Synthesis of o-Cresol-4-sulfonic Acid

Safety Warning: This reaction involves hot, concentrated sulfuric acid. Perform in a fume hood with full PPE.

-

Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (calcium chloride).

-

Charging: Add 108 g (1.0 mol) of pure o-cresol to the flask. Heat gently to melt if solid (MP ~30°C).

-

Sulfonation:

-

Heat the o-cresol to 60°C .

-

Slowly add 100 g (approx. 1.02 mol) of concentrated Sulfuric Acid (98%) dropwise over 30 minutes.

-

Note: The reaction is exothermic; maintain temperature below 90°C during addition.

-

-

Isomerization (Critical Step):

-

Once addition is complete, raise the temperature of the oil bath to 110°C .

-

Maintain this temperature for 1 hour . This ensures the conversion of any 6-isomer to the stable 4-isomer.

-

-

Validation:

-

Take a small aliquot. It should be completely soluble in water. If turbidity exists (unreacted cresol), continue heating.

-

-

Isolation: The product is usually used as a solution or crystallized by cooling and adding a small amount of water (if the hydrate is desired). For analytical reagent use, it is often kept in the sulfuric acid matrix.

Protocol B: Nitrate Determination (Standard Method)

-

Sample Prep: Take 10 mL of clear water sample. (If chloride > 100 mg/L, precipitate with

to prevent interference). -

Evaporation: Evaporate the sample to dryness in a porcelain casserole over a water bath. Do not overheat.

-

Reagent Addition: Add 1.0 mL of o-Cresol-4-sulfonic acid reagent (prepared by dissolving 1g of the acid in 100g conc.

) directly to the residue. -

Interaction: Rub the residue with a glass rod to ensure complete contact. Let stand for 10 minutes.

-

Dilution & Alkalization:

-

Add 20 mL of distilled water.

-

Slowly add concentrated Ammonium Hydroxide (

) until the solution is alkaline (pH > 10).

-

-

Measurement: A yellow color indicates nitrates. Measure absorbance at 410 nm .

Figure 2: Workflow for the colorimetric determination of nitrates.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 81827, 4-Hydroxy-3-methylbenzenesulfonic acid. Retrieved from [Link]

-

American Public Health Association. Standard Methods for the Examination of Water and Wastewater. (Method 4500-NO3). [Link]

-

Nethery, A. A. (1929). The Determination of Nitrate Nitrogen in Plants. Science. [Link]

-

Lowenheim, F. A. Electroplating.[3] McGraw-Hill, 1978. (Reference for stannous sulfate/cresol sulfonic acid baths).

-

NIST Chemistry WebBook. Benzene, 4-hydroxy-3-methyl-1-sulfonic acid.[Link]

Sources

An In-depth Technical Guide to the Reaction Mechanism of o-Cresol Sulfonation

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonation of cresols, particularly ortho-cresol (o-cresol), is a cornerstone reaction in organic synthesis, leading to the formation of cresol sulfonic acids. These products and their derivatives are pivotal intermediates in the pharmaceutical industry, fine chemical synthesis, and the production of dyestuffs. The strategic introduction of a sulfonic acid group onto the o-cresol ring dramatically alters its physicochemical properties, enhancing its water solubility and providing a reactive handle for further chemical transformations.

This technical guide offers a comprehensive exploration of the reaction mechanism governing the sulfonation of o-cresol. It is designed to provide researchers and drug development professionals with a deep understanding of the underlying principles, from the fundamental electrophilic aromatic substitution to the nuanced interplay of directing group effects and reaction conditions that dictate the final product distribution. By elucidating the causality behind experimental choices, this guide aims to empower scientists to control and optimize this critical reaction for their specific applications.

The Core Reaction: Electrophilic Aromatic Substitution

The sulfonation of o-cresol is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this process, an electrophile—an electron-seeking species—replaces a hydrogen atom on the aromatic ring of o-cresol. The overall transformation can be represented as follows:

The reaction is typically carried out using concentrated sulfuric acid, which serves as both the reactant and the solvent. Fuming sulfuric acid (oleum), a solution of sulfur trioxide (SO₃) in sulfuric acid, can also be employed for a more vigorous reaction.

The accepted electrophile in sulfonation is sulfur trioxide (SO₃) or its protonated form, ⁺SO₃H. In concentrated sulfuric acid, SO₃ is generated through an equilibrium reaction:

The SO₃ molecule is a potent electrophile due to the electron-withdrawing effect of its three oxygen atoms, which imparts a significant partial positive charge on the sulfur atom.

The general mechanism of sulfonation proceeds in two key steps:

-

Electrophilic Attack: The π-electron system of the o-cresol ring acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is the rate-determining step of the reaction.

-

Deprotonation: A weak base, typically the hydrogen sulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the sulfonic acid group. This restores the aromaticity of the ring and yields the final cresol sulfonic acid product.

Directing Effects and Regioselectivity in o-Cresol Sulfonation

The regiochemical outcome of the sulfonation of o-cresol is dictated by the directing effects of the two substituents already present on the benzene ring: the hydroxyl (-OH) group and the methyl (-CH₃) group. Both of these are activating groups and ortho, para-directors. This means they increase the rate of electrophilic aromatic substitution compared to benzene and direct the incoming electrophile to the positions ortho and para to themselves.

In o-cresol, the hydroxyl and methyl groups are located at positions 1 and 2, respectively. The available positions for substitution are C3, C4, C5, and C6. The directing effects of the -OH and -CH₃ groups are as follows:

-

Hydroxyl (-OH) group: A strongly activating ortho, para-director due to the resonance donation of a lone pair of electrons from the oxygen atom into the ring.

-

Methyl (-CH₃) group: A weakly activating ortho, para-director through an inductive effect and hyperconjugation.

The concerted influence of these two groups determines the preferred positions of sulfonation. The positions ortho and para to the powerful hydroxyl group (C4 and C6) are the most activated. The position para to the methyl group (C5) and ortho to it (C3) are also activated, but to a lesser extent.

Considering these directing effects, the primary products of the monosulfonation of o-cresol are o-cresol-4-sulfonic acid and o-cresol-6-sulfonic acid .

Steric and Electronic Considerations

The distribution between the C4 and C6 isomers is influenced by both electronic and steric factors:

-

Electronic Effects: The hydroxyl group is a more potent activating group than the methyl group. Therefore, the positions ortho and para to the hydroxyl group (C6 and C4, respectively) are the most electron-rich and thus the most susceptible to electrophilic attack.

-

Steric Hindrance: The C6 position is sterically hindered by the adjacent methyl group at C2 and the hydroxyl group at C1. The C4 position, being further away from these groups, is sterically more accessible.

This interplay between electronic activation and steric hindrance is crucial in determining the product ratio under different reaction conditions.

Kinetic vs. Thermodynamic Control

A key feature of aromatic sulfonation is its reversibility. This allows for the selective formation of different isomers by controlling the reaction temperature, a concept known as kinetic versus thermodynamic control.[1]

-

Kinetic Control (Low Temperature): At lower temperatures (e.g., 25-30 °C), the reaction is under kinetic control. The product that is formed fastest will be the major product. Sulfonation at the C6 position, being ortho to the strongly activating hydroxyl group, has a lower activation energy and thus proceeds more rapidly. However, this isomer is sterically crowded.

-

Thermodynamic Control (High Temperature): At higher temperatures (e.g., 100 °C), the reaction becomes reversible, and an equilibrium is established. The most stable product will be the major product. The o-cresol-4-sulfonic acid, with the bulky sulfonic acid group at the less sterically hindered C4 position, is thermodynamically more stable than the C6 isomer.

Therefore, by manipulating the reaction temperature, one can favor the formation of either the kinetic or the thermodynamic product.

Reaction Mechanism Pathway

The following diagram illustrates the reaction mechanism for the sulfonation of o-cresol, leading to the formation of the two primary isomers.

Quantitative Data Summary

The precise isomer distribution in the sulfonation of o-cresol is highly dependent on the reaction conditions. While extensive quantitative data for o-cresol is not as readily available as for phenol, the principles of kinetic and thermodynamic control allow for a qualitative and semi-quantitative prediction of the product distribution, drawing parallels from the well-studied sulfonation of phenol.[2]

| Reaction Temperature | Control | Major Product | Minor Product | Expected Outcome |

| 25-30°C | Kinetic | o-Cresol-6-sulfonic acid | o-Cresol-4-sulfonic acid | Higher proportion of the 6-isomer. |

| ~100°C | Thermodynamic | o-Cresol-4-sulfonic acid | o-Cresol-6-sulfonic acid | Predominantly the 4-isomer. |

Experimental Protocol: Sulfonation of o-Cresol

The following protocol is adapted from established procedures for the sulfonation of phenol and is optimized for the synthesis of o-cresol sulfonic acid.[2] It is crucial to perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment, as concentrated sulfuric acid is highly corrosive.

Materials

-

o-Cresol (C₇H₈O)

-

Concentrated Sulfuric Acid (98% H₂SO₄)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a thermometer inlet

-

Dropping funnel

-

Heating mantle with temperature controller

-

Saturated sodium chloride solution

-

Barium chloride (for separation, optional)

Procedure for Kinetic Control (Favoring o-Cresol-6-sulfonic acid)

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, place 1 mole of o-cresol.

-

Cooling: Cool the flask in an ice bath to maintain a temperature of approximately 25°C.

-

Sulfonation: Slowly add 1.05 moles of concentrated sulfuric acid to the o-cresol with continuous stirring. The addition should be dropwise to ensure the temperature of the reaction mixture does not exceed 30°C.

-

Reaction: After the complete addition of sulfuric acid, continue stirring the mixture at 25-30°C for at least 4 hours to ensure the reaction goes to completion.

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and saturated sodium chloride solution. This will precipitate the sulfonic acid product.

-

Isolation: Collect the precipitated product by vacuum filtration and wash with a small amount of cold saturated sodium chloride solution.

-

Purification: The isomers can be separated by fractional crystallization of their salts (e.g., barium salts), as the solubility of the salts of the different isomers often varies.

Procedure for Thermodynamic Control (Favoring o-Cresol-4-sulfonic acid)

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser, place 1 mole of o-cresol.

-

Sulfonation: Slowly add 1.05 moles of concentrated sulfuric acid to the o-cresol with continuous stirring.

-

Heating: Heat the reaction mixture to 100°C using a heating mantle and maintain this temperature for 2-3 hours.

-

Work-up and Isolation: Follow steps 5-7 from the kinetic control procedure.

Experimental Workflow Diagram

Product Analysis and Characterization

The analysis of the product mixture is essential to determine the yield and the ratio of the sulfonic acid isomers. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

-

HPLC Analysis: A reversed-phase HPLC method can be employed to separate and quantify the o-cresol-4-sulfonic acid and o-cresol-6-sulfonic acid isomers. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is typically used. Detection is commonly performed using a UV detector.

-

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for the structural elucidation of the purified isomers. The ¹H NMR spectrum will show characteristic shifts for the aromatic protons, which can be used to distinguish between the 4- and 6-sulfonated products based on their substitution patterns and coupling constants.

Conclusion

The sulfonation of o-cresol is a versatile and important reaction in organic synthesis. A thorough understanding of the underlying electrophilic aromatic substitution mechanism, coupled with the appreciation of the directing effects of the hydroxyl and methyl groups, is paramount for controlling the regiochemical outcome. The reversibility of the sulfonation reaction provides a powerful tool for selectively synthesizing either the kinetically favored o-cresol-6-sulfonic acid at low temperatures or the thermodynamically more stable o-cresol-4-sulfonic acid at elevated temperatures. By carefully controlling the reaction conditions and employing appropriate analytical techniques, researchers can effectively harness this reaction to produce the desired cresol sulfonic acid isomers for a wide range of applications in drug development and chemical manufacturing.

References

-

Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

Sources

Commercial availability and suppliers of 4-Hydroxy-3-methylbenzenesulfonic acid

This guide serves as a technical resource for researchers and procurement specialists in the pharmaceutical and fine chemical sectors. It addresses the chemical identity, synthesis, commercial availability, and quality assurance of 4-Hydroxy-3-methylbenzenesulfonic acid .

Executive Summary

4-Hydroxy-3-methylbenzenesulfonic acid (CAS: 7134-04-5) is a key aromatic intermediate derived from the sulfonation of o-cresol. While often overshadowed by its p-toluenesulfonic acid (p-TsOH) analog, it occupies a critical niche in drug development as a pharmaceutically acceptable counterion (cresolsulfonate) and a precursor for specialized polymers and dyes.

This guide provides a validated pathway for synthesis, a vetted list of suppliers, and a rigorous quality control framework to ensure material integrity for R&D and GMP applications.

Chemical Identity & Physicochemical Profile

Precise identification is paramount, as isomer confusion (specifically with m-cresol derivatives like Policresulen precursors) is a common procurement error.

Nomenclature & Identifiers

| Parameter | Data |

| IUPAC Name | 4-Hydroxy-3-methylbenzenesulfonic acid |

| Common Synonyms | o-Cresol-4-sulfonic acid; 2-Methylphenol-4-sulfonic acid |

| CAS Number | 7134-04-5 (Primary); 6291-03-8 (Generic/Isomer mix) |

| Molecular Formula | C₇H₈O₄S |

| Molecular Weight | 188.20 g/mol |

| SMILES | Cc1cc(S(=O)(=O)O)ccc1O |

Spectroscopic Validation (NMR)

To validate supplier samples, compare against these characteristic shifts. The methyl group at position 3 and the sulfonic acid at position 4 create a distinct substitution pattern.

| Nucleus | Shift (δ ppm) | Assignment | Multiplicity |

| ¹H NMR | 2.45 | –CH₃ (Methyl) | Singlet |

| ¹H NMR | 7.04 | Ar–H (C5) | Doublet (J=8.0 Hz) |

| ¹H NMR | 7.05 | Ar–H (C6) | Doublet of Doublets |

| ¹H NMR | 7.95 | Ar–H (C2) | Doublet (J=2.0 Hz) |

| ¹³C NMR | 15.75 | –CH₃ | Alkyl Carbon |

| ¹³C NMR | 156.50 | C–OH (C4) | Quaternary Aromatic |

Critical Note: The coupling constant of ~8.0 Hz between H5 and H6 confirms the ortho relationship, while the small coupling of H2 indicates its meta position to H6, verifying the 1,2,4-substitution pattern.

Synthesis & Manufacturing Pathway

Understanding the manufacturing process helps in anticipating impurity profiles. The commercial route is the sulfonation of o-cresol . Unlike m-cresol, which forms the basis of the antiseptic Policresulen, o-cresol directs sulfonation primarily to the para position relative to the hydroxyl group due to steric and electronic directing effects.

Reaction Mechanism (Thermodynamic Control)

-

Reagents: o-Cresol + Concentrated Sulfuric Acid (H₂SO₄).

-

Conditions: Heating at >100°C favors the thermodynamically stable 4-sulfonic acid isomer over the kinetically favored 6-sulfonic acid (ortho to OH).

Figure 1: Regioselective synthesis of 4-Hydroxy-3-methylbenzenesulfonic acid showing thermodynamic preference for the para-isomer.

Applications in Drug Development

While less ubiquitous than mesylates, cresolsulfonates offer unique advantages in formulation science.

-

Solubility Enhancement: Used as a counterion for basic drugs (e.g., Potassium Cresolsulfonate in expectorants). The hydrophobic methyl group can modulate the dissolution rate compared to standard benzenesulfonates.

-

Stability: The electron-donating hydroxyl group makes the aromatic ring electron-rich, potentially offering antioxidant properties to the salt form.

-

Differentiation: It is distinct from Policresulen (a polymer of m-cresol sulfonic acid). Researchers must ensure they are using the monomeric o-cresol derivative if the target is salt formation rather than tissue denaturation (the mechanism of Policresulen).

Commercial Supply Landscape

The supply chain is bifurcated into "Catalog Aggregators" (re-packagers) and "Original Manufacturers" (mostly in Asia).

Supplier Tiers

| Tier | Supplier Type | Recommended For | Key Vendors |

| Tier 1 | Global Catalogs | High-purity (<100g), Reference Standards | Sigma-Aldrich (Merck), TCI, BLD Pharm |

| Tier 2 | Specialty Fine Chem | Pilot Scale (1kg - 10kg) | Biosynth, AA Blocks, Enamine |

| Tier 3 | Bulk Manufacturers | Commercial Scale (>100kg) | Henan Kanbei Chemical, Custom Synthesis (China/India) |

Procurement Strategy & Qualification

When sourcing this material for GMP or GLP tox studies, "off-the-shelf" purity is often insufficient due to potential isomer contamination.

Figure 2: Supplier qualification workflow emphasizing isomer verification via NMR coupling constants.

Safety & Handling (MSDS Summary)

-

Hazards: Corrosive (Skin Corr. 1B), Serious Eye Damage (Cat 1).

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) to prevent deliquescence, which complicates stoichiometry in salt formation.

-

Handling: Use acid-resistant gloves (Nitrile > 0.11mm) and face shields. Neutralize spills with sodium bicarbonate before disposal.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 407379, 4-Hydroxy-3-methylbenzenesulfonic acid. Retrieved from [Link]

-

Scientific Research Publishing. Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids (NMR Data). Retrieved from [Link][1]

Sources

Methodological & Application

Application Note: HPLC-UV Determination of 4-Hydroxy-3-methylbenzenesulfonic Acid (HMBS)

Abstract & Scope

This technical guide details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 4-Hydroxy-3-methylbenzenesulfonic acid (HMBS) , also known as 2-methylphenol-4-sulfonic acid (CAS: 7134-04-5).

HMBS is a highly polar, strong acid (pKa < 1 for the sulfonic group) often encountered as a synthetic intermediate or a genotoxic impurity precursor in pharmaceutical manufacturing. Its permanent anionic charge renders standard C18 retention ineffective, resulting in elution at the void volume. This protocol utilizes Ion-Pair Reversed-Phase Chromatography (IP-RP) to ensure adequate retention, peak symmetry, and separation from related cresol isomers.

Scientific Rationale & Method Strategy

The Challenge: Polarity & Charge

The sulfonic acid moiety (

-

Standard C18 Failure: On a standard C18 column, the anionic analyte is repelled by residual silanols and has insufficient hydrophobic interaction, leading to

(co-elution with the solvent front). -

HILIC Limitations: While HILIC retains polar compounds, it often suffers from poor reproducibility for sulfonic acids due to slow equilibration and sensitivity to sample diluent water content.

The Solution: Ion-Pairing Chromatography (IP-RP)

To retain HMBS on a robust C18 stationary phase, we employ an Ion-Pairing Reagent —specifically Tetrabutylammonium Hydrogen Sulfate (TBAHS).

-

Mechanism: The quaternary ammonium cation (

) forms a neutral, hydrophobic ion-pair complex with the anionic sulfonate ( -

Result: This neutral complex partitions into the hydrophobic C18 stationary phase, increasing retention time significantly.

-

Selectivity Control: Retention is tunable by adjusting the concentration of TBAHS and the percentage of organic modifier (Methanol).

Detection Strategy

The molecule contains a phenolic ring, providing two distinct UV absorption bands:[1]

-

210–220 nm: High sensitivity (Benzene E-band), susceptible to solvent cut-off interference.

-

270–280 nm: High selectivity (Benzene B-band), characteristic of phenols, ideal for purity assessment.

Experimental Protocol

Equipment & Reagents[2]

| Category | Specifications |

| HPLC System | Quaternary or Binary Pump, Column Oven, UV/DAD Detector (e.g., Agilent 1260/1290, Waters Alliance). |

| Column | C18 End-capped, |

| Reagent A | Tetrabutylammonium Hydrogen Sulfate (TBAHS), HPLC Grade. |

| Reagent B | Potassium Dihydrogen Phosphate ( |

| Reagent C | Phosphoric Acid (85%). |

| Solvents | Methanol (HPLC Grade), Water (Milli-Q, |

Mobile Phase Preparation

Buffer A (10 mM TBAHS + 10 mM Phosphate, pH 3.0):

-

Dissolve

of -

Adjust pH to

using dilute Phosphoric Acid. -

Dilute to

with water. -

Filter through a

nylon membrane.

Mobile Phase B:

-

100% Methanol (degassed).

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Flow Rate | Standard backpressure balance. | |

| Injection Vol. | Prevent column overload; maintain peak shape. | |

| Column Temp. | Improves mass transfer and retention reproducibility. | |

| Detection | UV | 275 nm minimizes baseline drift from TBAHS. |

| Run Time | 15–20 minutes | Sufficient for impurity clearance. |

Gradient Program:

| Time (min) | % Buffer A | % Methanol (B) | Event |

| 0.0 | 85 | 15 | Isocratic Hold (Equilibration) |

| 2.0 | 85 | 15 | Injection |

| 10.0 | 40 | 60 | Linear Gradient (Elute hydrophobic impurities) |

| 12.0 | 40 | 60 | Wash |

| 12.1 | 85 | 15 | Re-equilibration |

| 18.0 | 85 | 15 | End of Run |

Note: HMBS typically elutes between 5–8 minutes under these conditions.

Method Development & Logic Flow

The following diagram illustrates the decision matrix used to select the IP-RP method over HILIC or Mixed-Mode chromatography.

Caption: Decision tree for selecting Ion-Pair Chromatography for sulfonic acid analysis.

Method Validation & Performance Criteria

To ensure the method is "Self-Validating," every sequence must include a System Suitability Test (SST).

System Suitability Parameters (Acceptance Criteria)

-

Retention Time (

): -

Tailing Factor (

): -

Resolution (

):

Linearity & Range

-

Range:

to -

Correlation Coefficient (

): -

LOQ: Estimated at

(S/N > 10) at 220 nm.

Sample Preparation Workflow

The following workflow ensures sample integrity and prevents solvent mismatch effects (peak distortion).

Caption: Sample preparation workflow emphasizing diluent compatibility.

Troubleshooting & Critical Factors

The "Memory Effect" of Ion-Pair Reagents

Issue: Once a column is used with TBAHS, it is permanently modified. The hydrophobic alkyl chains of TBA adsorb onto the C18 ligands.

-

Protocol: Dedicate a specific C18 column solely for this analysis. Do not use this column for other non-IP methods afterwards.

-

Cleaning: If backpressure rises, wash with 50:50 Methanol:Water (no buffer). Do not use 100% organic immediately as it may precipitate phosphate salts.

Peak Splitting

Cause: Sample solvent is stronger than the mobile phase (e.g., dissolving pure sample in 100% Methanol). Fix: Always dissolve the sample in the Mobile Phase A (Buffer) or a mixture matching the initial gradient conditions (85% Buffer / 15% MeOH).

Retention Time Drift

Cause: Temperature fluctuations or insufficient equilibration. Fix: Ion-pair methods require longer equilibration than standard RP. Equilibrate the column for at least 60 minutes (or 20 column volumes) before the first injection.

References

-

Analytice. (2025). 4-Hydroxybenzenesulfonic acid analysis by HPLC-UV. Analytice Laboratory Services. [Link]

-

Helix Chromatography. (2024). HPLC Methods for analysis of Benzenesulfonic acid and related aromatic acids. Helix Chromatography Applications. [Link]

-

National Institutes of Health (NIH). (2025). 4-Hydroxy-3-methylbenzenesulfonic acid - PubChem Compound Summary. PubChem.[3] [Link]

-

Shimadzu Corporation. (2022). Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column. Shimadzu Application News. [Link]

Sources

Application Note: 4-Hydroxy-3-methylbenzenesulfonic Acid (HMBSA) as a Multifunctional Catalyst

[1]

Executive Summary

4-Hydroxy-3-methylbenzenesulfonic acid (HMBSA), often referred to industrially as

This guide details the mechanistic advantages and validated protocols for utilizing HMBSA in three critical domains: Esterification , Phenolic Resin Synthesis , and Electroplating .[1]

Chemical Profile & Mechanistic Rationale[1][2][3][4][5][6]

Structural Advantages

HMBSA differs from standard sulfonated catalysts due to the electron-donating hydroxyl group para to the methyl group (derived from

| Property | HMBSA | Impact on Application | |

| Acidity (pKa) | ~ -2.0 (est) | -2.8 | Slightly milder acidity allows for better control in sensitive polymerizations, reducing charring.[1] |

| Water Solubility | High | Moderate | Critical for aqueous electroplating baths (e.g., Tin plating).[1] |

| Reactivity | Contains Phenolic -OH | Non-reactive Ring | Critical: Can be chemically incorporated into phenolic resins, preventing catalyst leaching.[1] |

| Physical State | Hygroscopic Solid/Liquid | Solid | Often supplied as a 65-70% aqueous solution for ease of dosing.[1] |

Mechanistic Pathway: Proton Transfer

In organic synthesis, HMBSA acts via general acid catalysis.[1] The sulfonic acid group (

Figure 1: General Acid Catalysis Cycle using HMBSA.[1] The sulfonic acid protonates the carbonyl oxygen, increasing electrophilicity for nucleophilic attack.

Application 1: High-Efficiency Esterification

HMBSA is an excellent alternative to sulfuric acid for esterifications requiring high yields and minimal side reactions (e.g., charring or oxidation).[1]

Protocol A: Synthesis of Fatty Acid Esters

Objective: Esterification of Stearic Acid with Methanol.

Materials

-

Stearic Acid (1.0 eq)[1]

-

Methanol (10.0 eq - excess drives equilibrium)[1]

-

Catalyst: HMBSA (65% aq.[1] solution or solid), 2.0 mol% relative to acid.[1]

-

Solvent: Toluene (optional, for azeotropic water removal).[1]

Step-by-Step Methodology

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve Stearic Acid in Toluene (if using Dean-Stark) or neat Methanol.

-

Catalyst Addition: Add HMBSA. Note: If using the aqueous solution form, ensure the water introduced is accounted for or removed.

-

Reflux:

-

Method A (Dean-Stark): Heat to reflux (

).[1] Water generated is trapped in the Dean-Stark apparatus.[1][2] Critical Process Parameter (CPP): Monitor water collection; reaction is complete when water evolution ceases. -

Method B (Neat/Molecular Sieves): Reflux at

(Methanol bp).[1] Add 3Å Molecular Sieves to the reaction mixture to scavenge water.

-

-

Workup: Cool to room temperature.

-

Wash the organic layer with

solution. Why? This neutralizes the HMBSA and converts it to the water-soluble sulfonate salt, ensuring complete removal from the organic product. -

Wash with brine, dry over

, and concentrate in vacuo.[1]

-

Validation:

-

TLC: Disappearance of Stearic Acid spot.

-

Yield: Expected >95%.

Application 2: "Reactive Catalyst" in Phenolic Resins[1]

In the synthesis of Novolac or Resole resins, HMBSA acts as a reactive catalyst . Unlike p-TsOH, which remains as an impurity, the phenolic ring of HMBSA can condense with formaldehyde, incorporating the sulfonic acid moiety into the polymer backbone.[1] This reduces catalyst leaching in the final product [1].

Protocol B: Synthesis of Novolac Resin

Objective: Condensation of Phenol and Formaldehyde (F:P ratio < 1).

Materials

-

Phenol (1.0 eq)[1]

-

Formaldehyde (0.8 eq, 37% solution)[1]

-

Catalyst: HMBSA (0.5 - 1.5 wt% of Phenol)[1]

Step-by-Step Methodology

-

Initial Mixing: Melt phenol in a reaction kettle at

. -

Catalyst Dosing: Add HMBSA slowly. The mixture will become slightly acidic (pH ~1-2).[1]

-

Addition: Add Formaldehyde dropwise over 60 minutes.

-

Safety Warning: This reaction is exothermic.[1] Maintain temperature

to prevent runaway.

-

-

Condensation: Reflux at

for 2-4 hours. -

Dehydration: Switch to distillation mode. Remove water and unreacted phenol under vacuum (

) while heating to -

Discharge: Pour the molten resin into cooling trays.

Figure 2: Pathway for Phenolic Resin Synthesis showing the dual role of HMBSA as catalyst and comonomer.

Application 3: Electroplating (Tin)[1][4][10]

HMBSA is a preferred electrolyte in the "Ferrostan" process and modern tin plating lines. It prevents the oxidation of Stannous (

Protocol C: Preparation of Tin Plating Electrolyte

Objective: Formulate a 1L bath for matte tin plating.

Formulation Table

| Component | Concentration | Function |

| Stannous Sulfate ( | 30 - 50 g/L | Source of Tin metal.[1] |

| HMBSA (as 100% acid) | 40 - 60 g/L | Electrolyte; conductivity; prevents Sn oxidation.[1] |

| Grain Refiner | 2 - 5 g/L | Ensures smooth deposition (e.g., ethoxylated naphthol).[1] |

| Antioxidant | 1 g/L | Synergistic protection (e.g., hydroquinone).[1] |

Methodology

-

Acid Dilution: Fill tank with 700mL deionized water. Add HMBSA. Stir to dissolve.

-

Tin Dissolution: Add Stannous Sulfate. The acidic environment prevents immediate hydrolysis/precipitation.

-

Additives: Add grain refiners and antioxidants.

-

Volume Adjust: Top up to 1L with DI water.

-

Operation:

-

Temperature:

. -

Current Density:

(High speed plating).[1] -

Anode: Pure Tin slabs.

-

References

-

Waitkus, P. A., et al. (1989).[1] Modified phenolic foam catalysts and method. U.S. Patent No.[6][7][8] 4,883,824. Washington, DC: U.S. Patent and Trademark Office.[1] Link

-

McIntosh, H., et al. (1998).[1] Tin plating electrolyte compositions. European Patent No. EP0857226B1. European Patent Office. Link

-

Organic Syntheses. (n.d.). General procedures for acid-catalyzed esterification. Link

Disclaimer: These protocols are for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for HMBSA before handling. Sulfonic acids are corrosive and can cause severe skin burns.[1]

Sources

- 1. CAS 104-15-4: Benzenesulfonic acid, 4-methyl- | CymitQuimica [cymitquimica.com]

- 2. KR20170035147A - Method for preparation of organic acid ester - Google Patents [patents.google.com]

- 3. Electrochemistry of Tin Deposition from Methanesulfonic Acid [mdpi.com]

- 4. Ester synthesis by esterification [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. EP0857226B1 - Tin plating electrolyte compositions - Google Patents [patents.google.com]

- 7. US20110046412A1 - Sulfonation of Polyhydroxyaromatics - Google Patents [patents.google.com]

- 8. US4883824A - Modified phenolic foam catalysts and method - Google Patents [patents.google.com]

Technical Guide: High-Efficiency Derivatization of 4-Hydroxy-3-methylbenzenesulfonic Acid for GC-MS Profiling

This Technical Application Note is designed for researchers and analytical chemists requiring a robust protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) profiling of 4-Hydroxy-3-methylbenzenesulfonic acid (HMBS) .

Executive Summary

4-Hydroxy-3-methylbenzenesulfonic acid (HMBS) presents a dual analytical challenge due to its amphiphilic nature: it contains a highly polar, non-volatile sulfonic acid group (

This guide details two derivatization protocols:

-

Pyrolytic Methylation (Recommended): Utilizes Trimethylsulfonium Hydroxide (TMSH) or Trimethylanilinium Hydroxide (TMPAH) to form stable methyl esters/ethers. This method is preferred for sulfonic acids due to the superior hydrolytic stability of sulfonate methyl esters compared to silyl esters.

-

Silylation (Alternative): Utilizes BSTFA/TMCS to form trimethylsilyl (TMS) derivatives.[1] While versatile, this method requires strict anhydrous conditions to prevent the rapid hydrolysis of the sulfonate-TMS bond.

Chemical Basis & Reaction Mechanisms[2]

The Analyte: HMBS

-

IUPAC Name: 4-Hydroxy-3-methylbenzenesulfonic acid

-

Molecular Weight: 188.19 g/mol

-

Target Functional Groups:

-

Phenolic -OH (C4): Acidic proton (

). -

Sulfonic Acid -SO3H (C1): Strongly acidic proton (

).

-

Mechanism A: Pyrolytic Methylation (Gold Standard)

This reaction occurs in the hot injection port of the GC. The strong base (TMSH or TMPAH) forms a salt with the acidic protons. Upon rapid heating (>250°C), the salt undergoes thermal decomposition (pyrolysis) to yield the methylated derivative.

-

Reaction:

-

Derivative: 4-Methoxy-3-methylbenzenesulfonic acid methyl ester (MW 216).

Mechanism B: Silylation (BSTFA)

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces active protons with trimethylsilyl groups.

-

Reaction:

-

Derivative: 4-Trimethylsilyloxy-3-methylbenzenesulfonic acid trimethylsilyl ester (MW 332).

Experimental Protocols

Protocol A: Pyrolytic Methylation (High-Throughput)

Best for: Routine analysis, aqueous samples (after drying), and high stability.

Reagents:

-

TMSH (Trimethylsulfonium hydroxide): 0.2 M in methanol.

-

Internal Standard (IS): 4-Chlorobenzenesulfonic acid (or deuterated equivalent).

-

Solvent: Methanol (LC-MS grade).

Step-by-Step Workflow:

-

Sample Preparation: Dissolve 1 mg of dry HMBS residue in 500 µL of Methanol.

-

Addition of Reagent: Add 50 µL of 0.2 M TMSH solution to the sample.

-

Note: The solution must be basic (check pH > 9). If the sample is strongly acidic, add more TMSH until basic.

-

-

Incubation (Optional): Although the reaction is pyrolytic, allowing the mixture to stand for 10 minutes at room temperature ensures complete salt formation.

-

Injection: Inject 1 µL directly into the GC inlet.

-

Critical: The inlet temperature must be high (≥ 280°C) to drive the pyrolysis.

-

Protocol B: Silylation (BSTFA/TMCS)

Best for: Laboratories without methylation reagents; strictly anhydrous samples.

Reagents:

-

BSTFA + 1% TMCS: (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).

-

Solvent: Anhydrous Pyridine or Acetonitrile.

Step-by-Step Workflow:

-

Drying (CRITICAL): Evaporate the sample to complete dryness under a stream of nitrogen. Any residual water will destroy the sulfonate-TMS derivative.

-

Solubilization: Add 100 µL of anhydrous pyridine to the residue. Vortex to dissolve.

-

Derivatization: Add 100 µL of BSTFA + 1% TMCS.

-

Incubation: Cap the vial tightly (PTFE-lined cap) and heat at 70°C for 30 minutes .

-

Cooling: Allow to cool to room temperature.

-

Injection: Inject 1 µL into the GC-MS.

GC-MS Instrument Parameters

The following parameters are optimized for the Methylated Derivative (Protocol A).

| Parameter | Setting | Rationale |

| Inlet Mode | Split (10:1 to 50:1) | Pyrolytic methylation generates byproducts; Split mode prevents column overload. |

| Inlet Temp | 280°C - 300°C | Essential for rapid pyrolysis of the TMSH salt. |

| Column | DB-5MS or Rtx-5MS (30m x 0.25mm x 0.25µm) | Standard non-polar phase separates aromatic esters well. |

| Carrier Gas | Helium @ 1.0 mL/min | Constant flow mode. |

| Oven Program | 80°C (1 min) | Fast ramp prevents peak broadening of the volatile methyl ester. |

| Transfer Line | 280°C | Prevents condensation of high-boiling sulfonates. |

| Ion Source | EI (70 eV), 230°C | Standard ionization. |

| Scan Range | m/z 50 - 450 | Covers molecular ion (216) and fragments. |

Visualized Workflows

Reaction Pathway Diagram

The following diagram illustrates the chemical transformation of HMBS under both protocols.

Figure 1: Dual derivatization pathways for HMBS. The Pyrolytic Methylation (top) is preferred for stability.

Analytical Workflow

Figure 2: Step-by-step decision matrix for sample preparation.

Quality Control & Troubleshooting

Identification of Derivatives

-

Methyl Derivative (MW 216): Look for the molecular ion

at m/z 216. Major fragments usually include loss of methyl groups ( -

TMS Derivative (MW 332): Look for

at m/z 332. Characteristic silicon fragments at m/z 73 (

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Peaks (Methylation) | Injector temp too low | Increase inlet temp to 280-300°C to ensure pyrolysis. |

| No Peaks (Silylation) | Moisture contamination | Ensure sample is 100% dry; use fresh BSTFA; check pyridine quality. |

| Peak Tailing | Active sites in liner | Replace liner with deactivated quartz wool; trim column. |

| Multiple Peaks | Incomplete derivatization | Increase reagent excess; check pH (for TMSH) or heating time (for BSTFA). |

References

-

Sigma-Aldrich. BSTFA + TMCS as a Derivatization Reagent for GC. Sigma-Aldrich Technical Bulletins. Link

-

National Institutes of Health (NIH). Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by GC-MS. (2021). Link

-

ResearchGate. Comparison of silylation and esterification/acylation procedures in GC-MS analysis.Link

-

Shimadzu. Analysis of Genotoxic Impurities like Ethane Sulfonic acid esters in pharmaceutical substance by GC-MS/MS.Link

Sources

Titrimetric Determination of 4-Hydroxy-3-methylbenzenesulfonic Acid Purity

Application Note: AN-QA-2026-HMBSA

Methodology: Potentiometric Acid-Base Titration (Aqueous) Target Analyte: 4-Hydroxy-3-methylbenzenesulfonic acid (CAS: 7134-04-5) Molecular Weight: 188.20 g/mol [1]

Abstract

This application note details the quantitative determination of 4-Hydroxy-3-methylbenzenesulfonic acid (HMBSA) purity using potentiometric titration. HMBSA is a strong organic acid often used as an intermediate in pharmaceutical synthesis or as a counter-ion for salt formation.[1] Accurate purity assessment is critical to ensure stoichiometry in subsequent synthetic steps.[1] This protocol utilizes a standardized sodium hydroxide (NaOH) titrant with potentiometric endpoint detection to distinguish the strong sulfonic acid proton from the weakly acidic phenolic proton, ensuring high specificity and precision.

Chemical Principle & Logic

The determination relies on the neutralization reaction between the sulfonic acid group (

The Dual-Acidity Challenge